Superior Efficacy in Systemic Murine Candidiasis: A 2-Fold Potency Advantage Over Ketoconazole
In a head-to-head comparison, SM-4470 demonstrates significantly higher oral efficacy than ketoconazole in treating a systemic infection model. When evaluated in mice infected with Candida albicans, SM-4470 was approximately twofold more active than ketoconazole based on the 50% protective dose (PD50) values [1].
| Evidence Dimension | In vivo antifungal efficacy |
|---|---|
| Target Compound Data | PD50 = 0.59 mg/kg (oral, mouse systemic candidiasis model) |
| Comparator Or Baseline | Ketoconazole; PD50 = 1.18 mg/kg |
| Quantified Difference | 2-fold higher activity (lower PD50 value indicates greater potency) |
| Conditions | Oral administration in a systemic infection mouse model using Candida albicans |
Why This Matters
This directly quantified 2-fold potency advantage over ketoconazole in a systemic candidiasis model establishes SM-4470 as a demonstrably superior tool compound for in vivo efficacy studies.
- [1] Ichise K, Tanio T, Saji I, Okuda T. Activity of SM-4470, a new imidazole derivative, against experimental fungal infections. Antimicrob Agents Chemother. 1986 Sep;30(3):366-9. doi: 10.1128/AAC.30.3.366. PMID: 3777903. View Source
